
4-Amino-2-fluorobenzonitrile
Overview
Description
4-Amino-2-fluorobenzonitrile (CAS: 53312-80-4) is a fluorinated aromatic nitrile derivative with the molecular formula C₇H₅FN₂ and a molecular weight of 136.13 g/mol. It features a nitrile group (-CN) at position 1, a fluorine atom at position 2, and an amino group (-NH₂) at position 4 on the benzene ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and fluorinated bioactive molecules .
Its safety data sheet (SDS) highlights standard precautions for handling nitriles, including avoiding inhalation, skin contact, and eye exposure. The compound is classified under organic fluorine derivatives, requiring storage in cool, dry conditions away from oxidizing agents .
Preparation Methods
Substitution Reaction
- Starting Material: 2,4-Difluorobenzonitrile
- Reagents: A substitution reagent capable of selectively replacing the fluorine atom at the 4-position with an imide group.
- Process: The 2,4-difluorobenzonitrile is reacted with the substitution reagent under controlled conditions to replace the fluorine at position 4 with an imide substituent.
- Outcome: Formation of a 4-imide-2-fluorobenzonitrile intermediate.
Hydrolysis Deprotection Reaction
- Reagents: A deprotection hydrolysis reagent, typically aqueous or alcoholic base or acid.
- Process: The intermediate from the substitution step undergoes hydrolysis under the action of the deprotection reagent to remove the imide protecting group.
- Outcome: The final product, 4-amino-2-fluorobenzonitrile, is obtained with the amino group at position 4 and the fluorine atom retained at position 2.
Step | Reagents/Conditions | Purpose | Notes |
---|---|---|---|
Substitution | 2,4-Difluorobenzonitrile + substitution reagent (e.g., potassium phthalimide) | Replace 4-fluorine with imide group | Selective substitution at 4-position; reaction temperature and solvent choice critical for selectivity |
Hydrolysis Deprotection | Hydrolysis reagent (e.g., hydrazine hydrate, sodium hydroxide solution) | Remove imide protecting group to form amino group | Reaction time and pH control important to prevent side reactions or hydrolysis of nitrile group |
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are commonly used to dissolve reactants and facilitate substitution.
- Temperature: Moderate heating (e.g., 50–100 °C) is applied to drive the substitution and hydrolysis reactions efficiently.
- Yields: The process typically achieves high yield and purity of this compound due to the selectivity of the substitution and controlled hydrolysis steps.
- The substitution step exploits the differential reactivity of fluorine atoms on the aromatic ring, with the 4-position fluorine being more susceptible to nucleophilic substitution due to electronic and steric factors.
- The use of imide groups as protecting substituents is advantageous because they can be selectively introduced and later removed under mild hydrolysis conditions without affecting the nitrile group.
- Reaction monitoring by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the selective substitution and successful deprotection.
- Post-reaction purification typically involves filtration, solvent extraction, and recrystallization to obtain the pure this compound.
Parameter | Description |
---|---|
Starting Material | 2,4-Difluorobenzonitrile |
Key Intermediate | 4-Imide-2-fluorobenzonitrile |
Substitution Reagent | Potassium phthalimide or similar nucleophilic reagent |
Hydrolysis Reagent | Hydrazine hydrate, sodium hydroxide, or acidic aqueous solution |
Solvent | DMF, NMP, or other polar aprotic solvents |
Temperature Range | 50–100 °C |
Reaction Time | Several hours, optimized per step |
Purification Methods | Filtration, solvent extraction, recrystallization |
Yield | High (typically above 80%) |
Analytical Techniques Used | HPLC, NMR, IR |
The preparation of this compound is efficiently achieved by a two-step process involving selective nucleophilic substitution of 2,4-difluorobenzonitrile followed by hydrolysis deprotection of the intermediate imide. This method offers high selectivity and yield, with well-established reaction conditions and purification protocols. The approach is supported by detailed research and patent literature, demonstrating its reliability and applicability in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-fluorobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group in 2-fluoro-4-nitrobenzonitrile can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions:
Reduction: Tin(II) chloride dihydrate in ethyl acetate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products:
Reduction: this compound.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis: 4-Amino-2-fluorobenzoic acid or 4-amino-2-fluorobenzamide
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Drug Intermediates
4-Amino-2-fluorobenzonitrile is primarily recognized as an important intermediate in the synthesis of several pharmaceuticals. Notably, it is used in the production of:
- Fluvoxamine : An antidepressant used to treat obsessive-compulsive disorder and depression.
- Rufloxacin : A fluoroquinolone antibiotic effective against a range of bacterial infections.
Additionally, it serves as a precursor for other pharmaceutical intermediates such as 4-Amino-2-fluorobenzoic acid and 4-Amino-2-Fluoro-5-nitrobenzonitrile, which possess antibacterial and antifungal properties, making them valuable in treating infectious diseases .
Case Study: Anti-HIV Activity
A study highlighted the potential of this compound derivatives in combating drug-resistant strains of HIV. The synthesized compounds exhibited broad-spectrum activity with low cytotoxicity, showcasing their promise as anti-HIV candidates .
Materials Science
Polymer Production
In materials science, this compound is utilized in the synthesis of fluorinated polymers like poly(vinylidene fluoride) (PVDF). PVDF is known for its high performance and is widely used in applications such as:
- Coatings
- Membranes
- Electrical insulation
The incorporation of fluorine enhances the polymer's chemical resistance, thermal stability, and electrical conductivity .
Agricultural Applications
Synthesis of Agrochemicals
The compound also plays a role in agriculture through its use in synthesizing agrochemicals, including herbicides and fungicides. For instance:
- Fluazuron : An acaricide derived from this compound that effectively controls ticks and mites in livestock. It demonstrates efficacy against both larval and adult stages of these pests and provides long-lasting protection .
Chemical Reactions and Mechanisms
Reactivity
this compound can undergo various chemical reactions such as nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. These reactions are essential for developing more complex organic molecules used in pharmaceuticals and other applications.
Data Table: Summary of Applications
Application Area | Specific Uses | Examples |
---|---|---|
Pharmaceuticals | Drug synthesis | Fluvoxamine, Rufloxacin |
Materials Science | Polymer production | Poly(vinylidene fluoride) |
Agriculture | Agrochemical synthesis | Fluazuron (acaricide) |
Mechanism of Action
The mechanism of action of 4-amino-2-fluorobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
The structural and functional diversity of fluorinated benzonitriles allows for tailored applications in drug discovery and material science. Below is a detailed comparison of 4-Amino-2-fluorobenzonitrile with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: Chlorine vs. Fluorine: The substitution of fluorine with chlorine (e.g., in 4-Amino-2-chloro-5-fluorobenzonitrile) increases molecular weight by ~34 g/mol and may alter nucleophilic aromatic substitution kinetics due to chlorine’s larger atomic radius and weaker electronegativity . Trifluoromethyl Groups: The trifluoromethyl (-CF₃) group in 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile introduces steric bulk and electron-withdrawing effects, enhancing resistance to oxidative degradation .
Impact on Physicochemical Properties: Solubility: Methyl-substituted derivatives (e.g., 4-Amino-5-fluoro-2-methylbenzonitrile) exhibit improved solubility in organic solvents compared to the parent compound, making them preferable for solution-phase reactions . Electron Density: Difluoro-substituted analogs (e.g., 4-Amino-2,5-difluorobenzonitrile) display reduced electron density at the aromatic ring, affecting their participation in electrophilic reactions .
Safety and Handling: While this compound requires standard nitrile precautions (e.g., avoiding inhalation), analogs with trifluoromethyl or chlorine substituents may pose additional hazards.
Synthetic Applications: this compound is frequently used in Suzuki-Miyaura couplings for biaryl synthesis. In contrast, methyl- or chlorine-substituted analogs are preferred for Ullmann-type couplings due to their enhanced leaving-group capabilities .
Regulatory and Commercial Considerations
- Pricing: this compound is commercially available at competitive prices (e.g., €20.00/g from CymitQuimica), while trifluoromethyl-substituted derivatives command higher costs due to complex synthesis (e.g., €204.12/g for 4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile) .
- Regulatory Status : Most derivatives lack comprehensive safety assessments, necessitating adherence to the Globally Harmonized System (GHS) guidelines for nitriles and fluorinated compounds .
Biological Activity
4-Amino-2-fluorobenzonitrile (CAS Number: 53312-80-4) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure
The molecular formula of this compound is . The presence of both amino and fluorine groups on the benzene ring enhances its reactivity and biological interactions.
Mode of Action
This compound exhibits its biological effects primarily through interactions with various enzymes, especially cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to inhibit these enzymes suggests it could modulate the pharmacokinetics of other drugs, potentially leading to significant therapeutic implications.
Biochemical Interactions
Research indicates that this compound can influence several biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit specific cytochrome P450 isoforms, affecting the metabolism of xenobiotics and endogenous compounds.
- Gene Expression Modulation : The compound can alter the expression of genes involved in oxidative stress response and apoptosis, indicating a potential role in cancer therapy.
Cellular Effects
In vitro studies have demonstrated that this compound affects cell viability and function by modulating signaling pathways. For instance, it has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent.
Dosage Effects in Animal Models
The biological activity of this compound varies with dosage:
- Low Doses : Minimal adverse effects observed.
- Moderate Doses : Significant biological activity without toxicity.
- High Doses : Toxicity observed, including liver damage and renal impairment.
Metabolic Pathways
The metabolism of this compound is primarily mediated by cytochrome P450 enzymes. These enzymes catalyze its oxidation, leading to various metabolites that may have distinct biological activities. The interaction with cofactors like NADPH is critical for these enzymatic reactions.
Transport and Distribution
The compound's transport within biological systems is facilitated by specific transporters that ensure its localization to target sites within cells. Its physicochemical properties, such as solubility and membrane permeability, significantly influence its distribution in tissues.
Case Studies
Study | Findings |
---|---|
Study 1 | Demonstrated inhibition of cytochrome P450 enzymes by this compound, affecting drug metabolism. |
Study 2 | Showed modulation of gene expression related to oxidative stress in cancer cell lines treated with the compound. |
Study 3 | Reported toxic effects at high doses in animal models, highlighting dose-dependent biological activity. |
Q & A
Q. Basic: What are the established synthetic routes for preparing 4-Amino-2-fluorobenzonitrile, and what catalytic systems are effective?
The Buchwald-Hartwig amination is a key method, using palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP to couple fluorobenzonitrile precursors with ammonia equivalents. This approach is critical for introducing the amino group regioselectively at the 4-position while retaining the fluorine substituent at the 2-position . Solvent selection (e.g., toluene or dioxane) and temperature optimization (typically 80–110°C) are essential to minimize side reactions.
Q. Advanced: How can reaction conditions be optimized to reduce by-product formation during amination of fluorinated benzonitriles?
By-product suppression requires:
- Ligand screening : Bulky ligands (e.g., XPhos) enhance steric control, reducing undesired C–F activation.
- Microwave-assisted synthesis : Shortens reaction times, improving yields (e.g., from 65% to 85% in model systems).
- In situ monitoring : Techniques like FTIR or HPLC track intermediate formation, enabling dynamic adjustment of reactant stoichiometry .
Q. Basic: What analytical techniques confirm the structure and purity of this compound?
- Multinuclear NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 ppm for aromatic F), while ¹H/¹³C NMR resolves amino and nitrile groups.
- Mass spectrometry : ESI-MS or GC-MS validates molecular weight (MW: 136.12 g/mol).
- HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) assesses purity (>97%) .
Q. Advanced: How should researchers resolve discrepancies in reported melting points for fluorinated aniline derivatives?
Discrepancies (e.g., mp ranges in for analogues) arise from polymorphism or impurities. Mitigation strategies:
- Recrystallization : Use solvent systems like ethanol/water to isolate pure polymorphs.
- DSC analysis : Differentiates crystalline forms via endothermic peaks.
- Cross-validation : Compare data from independent sources (e.g., NIST or peer-reviewed studies) .
Q. Basic: What role does this compound play in medicinal chemistry?
It serves as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. The fluorine atom enhances metabolic stability, while the nitrile group facilitates hydrogen bonding with enzyme active sites .
Q. Advanced: What computational approaches predict substituent effects on the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Models transition states to evaluate electronic effects (e.g., fluorine’s -I effect on nitrile reactivity).
- Molecular docking : Predicts binding affinities of derivatives in target proteins (e.g., HIV-1 RT) .
Q. Basic: What purification methods achieve high-purity this compound for sensitive reactions?
- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (1:3).
- Recrystallization : From ethanol or acetonitrile to remove Pd catalyst residues .
Q. Advanced: How can palladium catalyst deactivation be mitigated in fluorobenzonitrile amination?
- Additives : Potassium carbonate or cesium fluoride scavenges HF by-products.
- Alternative catalysts : Ni-based systems tolerate harsh conditions better in some cases .
Q. Basic: What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powder.
- Waste disposal : Neutralize with dilute HCl before aqueous disposal .
Q. Advanced: How are SAR studies used to design this compound derivatives with improved pharmacokinetics?
Properties
IUPAC Name |
4-amino-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUGOYTWYJZNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382646 | |
Record name | 4-Amino-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53312-80-4 | |
Record name | 4-Amino-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53312-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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